(9E,11E,13S)-13-Hydroperoxyoctadeca-9,11-dienoic acid
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Overview
Description
13-Hydroperoxy-9,11-Octadecadienoic Acid, (9E,11E,13S)-, identified by the Unique Ingredient Identifier EHN4U88UJ9, is a hydroperoxide derivative of linoleic acid. This compound is characterized by its molecular formula C18H32O4 and a molecular weight of 312.4443 . It is a stereochemically specific molecule with absolute stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroperoxy-9,11-Octadecadienoic Acid typically involves the oxidation of linoleic acid. This can be achieved through enzymatic or chemical methods. Enzymatic oxidation often employs lipoxygenases, which catalyze the hydroperoxidation of polyunsaturated fatty acids. Chemical oxidation can be performed using reagents such as hydrogen peroxide in the presence of catalysts like molybdenum complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to the specificity and efficiency of enzymes like lipoxygenases. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Types of Reactions:
Oxidation: 13-Hydroperoxy-9,11-Octadecadienoic Acid can undergo further oxidation to form various oxylipins, which are important signaling molecules.
Reduction: It can be reduced to form 13-hydroxy-9,11-octadecadienoic acid.
Decomposition: The hydroperoxide group can decompose, leading to the formation of aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, lipoxygenases.
Reduction: Catalytic hydrogenation, reducing agents like sodium borohydride.
Decomposition: Heat, light, or metal catalysts can induce decomposition.
Major Products Formed:
Oxidation: Various oxylipins.
Reduction: 13-Hydroxy-9,11-octadecadienoic acid.
Decomposition: Aldehydes and ketones.
Scientific Research Applications
13-Hydroperoxy-9,11-Octadecadienoic Acid has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation mechanisms and the formation of secondary oxidation products.
Biology: It plays a role in cell signaling pathways, particularly in the formation of oxylipins, which are involved in inflammation and immune responses.
Medicine: Research into its role in inflammatory diseases and its potential as a biomarker for oxidative stress.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 13-Hydroperoxy-9,11-Octadecadienoic Acid involves its role as a precursor to various oxylipins. These oxylipins are formed through enzymatic pathways involving lipoxygenases and cyclooxygenases. They act on specific molecular targets, such as receptors and enzymes involved in inflammatory and immune responses. The compound’s hydroperoxide group is crucial for its reactivity and subsequent transformation into bioactive molecules.
Comparison with Similar Compounds
- 9-Hydroperoxy-10,12-octadecadienoic acid
- 13-Hydroxy-9,11-octadecadienoic acid
- 9,10-Epoxy-12-octadecenoic acid
Comparison: 13-Hydroperoxy-9,11-Octadecadienoic Acid is unique due to its specific stereochemistry and the position of the hydroperoxide group. This specificity influences its reactivity and the types of oxylipins it can form. Compared to similar compounds, it has distinct roles in biological pathways and different reactivity profiles, making it a valuable compound for research in lipid oxidation and signaling.
Properties
CAS No. |
104832-62-4 |
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Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(9E,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7+,15-12+/t17-/m0/s1 |
InChI Key |
JDSRHVWSAMTSSN-WHLLTAFYSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/CCCCCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO |
Origin of Product |
United States |
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